molecular formula C10H15ClN2O2S B2544806 Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride CAS No. 2031269-27-7

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B2544806
CAS No.: 2031269-27-7
M. Wt: 262.75
InChI Key: YIBYEKJQFKBJMY-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a piperidine ring, a six-membered ring containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions to form the thiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may yield secondary or tertiary amines.

Scientific Research Applications

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate
  • 2-(Piperidin-4-yl)-1,3-thiazole-5-carboxylic acid
  • Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate

Uniqueness

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Biological Activity

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C10H14N2O2S·HCl
  • Molecular Weight : 262.75 g/mol
  • Structure : The compound features a thiazole ring and a piperidine moiety, which are critical for its biological activity.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties . Preliminary studies indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, it has been noted to interact with microbial resistance mechanisms, potentially making it a candidate for treating resistant infections.

Microorganism Activity MIC (mg/mL)
Staphylococcus aureusEffective0.0039
Escherichia coliEffective0.025

These findings suggest that the compound could serve as a basis for developing new antibiotics.

2. Antitumor Activity

Research has indicated that compounds similar to this compound possess significant antitumor effects . The structure-activity relationship (SAR) analysis highlights the importance of the thiazole ring in enhancing cytotoxicity against various cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .

Compound Cell Line IC50 (µM)
Compound AU251 (glioblastoma)<10
Compound BWM793 (melanoma)<30

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : The compound could interact with specific receptors or pathways related to neuroprotection and antimicrobial resistance .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, this compound was tested against a panel of bacterial strains. The results demonstrated its effectiveness in significantly reducing bacterial load within a short time frame, suggesting rapid action against pathogens .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of thiazole derivatives highlighted that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to its ability to induce apoptosis in tumor cells through mitochondrial pathways .

Properties

IUPAC Name

methyl 2-piperidin-4-yl-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBYEKJQFKBJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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